

Evogliptin tartrate water solubility and stability in solution

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Compound of Interest

Compound Name: *Evogliptin*

Cat. No.: *B1263388*

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Evogliptin Tartrate Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and analysis of **evogliptin** tartrate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to its water solubility and stability in solution.

Frequently Asked Questions (FAQs)

Q1: What is the water solubility of **evogliptin** tartrate?

Evogliptin tartrate is described as being freely soluble in water. While specific quantitative data in mg/mL at various pH levels and temperatures is not readily available in public literature, its classification as "freely soluble" suggests a solubility of 100 mg/mL or greater. For research purposes, it is recommended to perform preliminary solubility tests for your specific experimental conditions. In dimethyl sulfoxide (DMSO), the solubility is reported to be 100 mg/mL.^[1]

Q2: How should I prepare a stock solution of **evogliptin** tartrate?

For aqueous solutions, accurately weigh the desired amount of **evogliptin** tartrate and dissolve it in deionized water. Sonication can be used to facilitate dissolution. For a 1 mg/mL stock solution, 50 mg of **evogliptin** tartrate can be dissolved in 50 mL of deionized water.^[2] For organic solvent-based stocks, DMSO is a suitable solvent, with a reported solubility of 100

mg/mL.[1] When preparing a stock solution in DMSO, it is advisable to use a freshly opened bottle to minimize the impact of absorbed moisture.[1]

Q3: What are the optimal storage conditions for **evogliptin** tartrate solutions?

For long-term stability, it is recommended to store stock solutions at -20°C or -80°C. When stored at -20°C, the solution is generally stable for up to one month, while at -80°C, stability can be maintained for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.

Q4: Is **evogliptin** tartrate stable at different pH values?

Forced degradation studies indicate that **evogliptin** tartrate is susceptible to degradation under both acidic and basic conditions. Significant degradation has been observed in the presence of 0.1 M HCl and 0.1 M NaOH. Therefore, it is crucial to control the pH of your solutions to maintain the integrity of the compound.

Q5: What are the known degradation products of **evogliptin** tartrate?

Forced degradation studies have shown the formation of several degradation products under various stress conditions, including acid and base hydrolysis, oxidation, and thermal stress. While the exact chemical structures of all degradation products are not fully elucidated in publicly available literature, they are chromatographically separable from the parent compound using stability-indicating HPLC methods. Metabolic studies have identified metabolites such as 4-oxo-**evogliptin**, 4(S)-hydroxy-**evogliptin**, and 4(R)-hydroxy-**evogliptin**.[3]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Precipitation in aqueous solution	- Exceeded solubility limit- Change in pH or temperature- Interaction with other components in the buffer	- Prepare a more dilute solution.- Ensure the pH of the solution is maintained within a stable range.- If using a complex buffer, consider preparing the stock solution in water and adding it to the final buffer at the desired concentration.
Loss of compound activity or inconsistent results	- Degradation of the compound due to improper storage or handling- Instability in the experimental medium	- Prepare fresh solutions from solid material.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Assess the stability of evogliptin tartrate in your specific experimental buffer and at the working temperature.
Appearance of unexpected peaks in chromatogram	- Degradation of the sample- Contamination of the sample or solvent	- Prepare fresh samples and store them appropriately before analysis.- Ensure high purity of solvents and proper cleaning of all equipment.- Perform a forced degradation study to identify potential degradation peaks.

Quantitative Data Summary

Table 1: Solubility of **Evogliptin Tartrate**

Solvent	Solubility	Reference
Water	Freely Soluble	[2]
DMSO	100 mg/mL	[1][4]

Table 2: Summary of Forced Degradation Studies of **Evogliptin** Tartrate

Stress Condition	Reagent/Condition	Duration	Degradation (%)
Acidic	0.1 M HCl	-	Significant Degradation Observed
Basic	0.1 M NaOH	-	Significant Degradation Observed
Oxidative	3% H ₂ O ₂	10 hours	~22%
Thermal	105°C	16 hours	-
Photolytic	UV light	1 hour	No Significant Degradation

Note: The exact percentage of degradation can vary depending on the specific experimental conditions. The data presented is a summary from multiple sources.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Aqueous Stock Solution

- Accurately weigh 10 mg of **evogliptin** tartrate powder.
- Transfer the powder to a 10 mL volumetric flask.
- Add approximately 8 mL of deionized water to the flask.
- Sonicate the solution for 10-15 minutes to ensure complete dissolution.
- Allow the solution to return to room temperature.
- Add deionized water to the flask to bring the final volume to 10 mL.

- Filter the solution through a 0.22 μm syringe filter for sterilization and removal of any particulates.
- Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C .

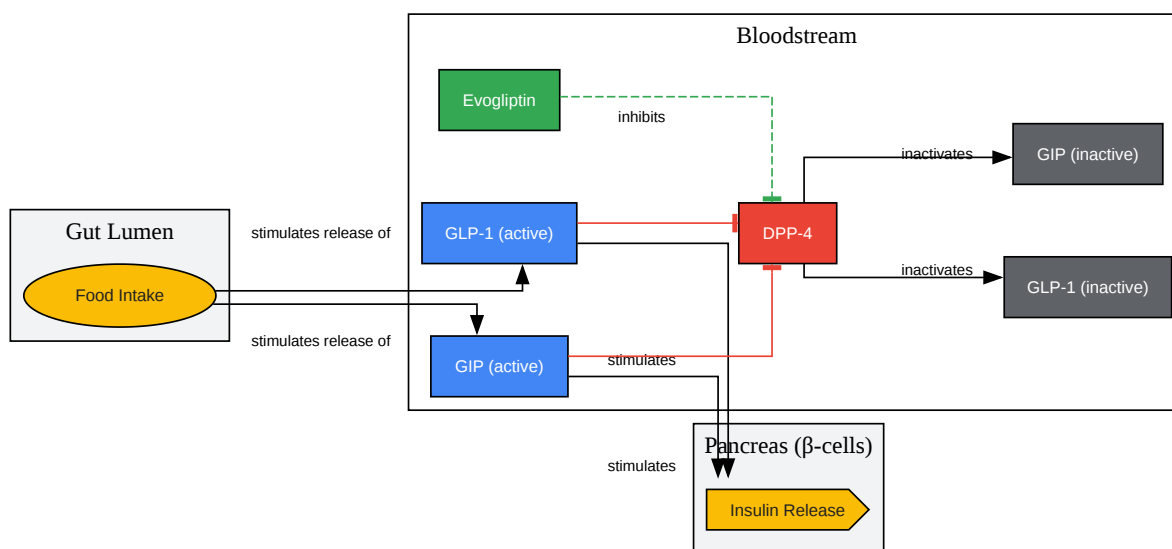
Protocol 2: Stability-Indicating RP-HPLC Method

This protocol is a general guideline based on published methods and may require optimization for specific instrumentation and applications.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of a buffer (e.g., 20mM KH_2PO_4 at pH 4.5) and an organic solvent (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 45:55 v/v).^[5]
- Flow Rate: 1.0 mL/min.^[5]
- Detection Wavelength: 260-267 nm.^{[2][5]}
- Injection Volume: 20 μL .
- Procedure:
 - Prepare the mobile phase and degas it before use.
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.
 - Prepare standard solutions of **evogliptin** tartrate of known concentrations in the mobile phase.
 - Prepare the sample solutions by diluting them to an appropriate concentration with the mobile phase.
 - Inject the standard and sample solutions into the HPLC system.
 - Monitor the chromatogram for the retention time of the **evogliptin** tartrate peak and any potential degradation products.

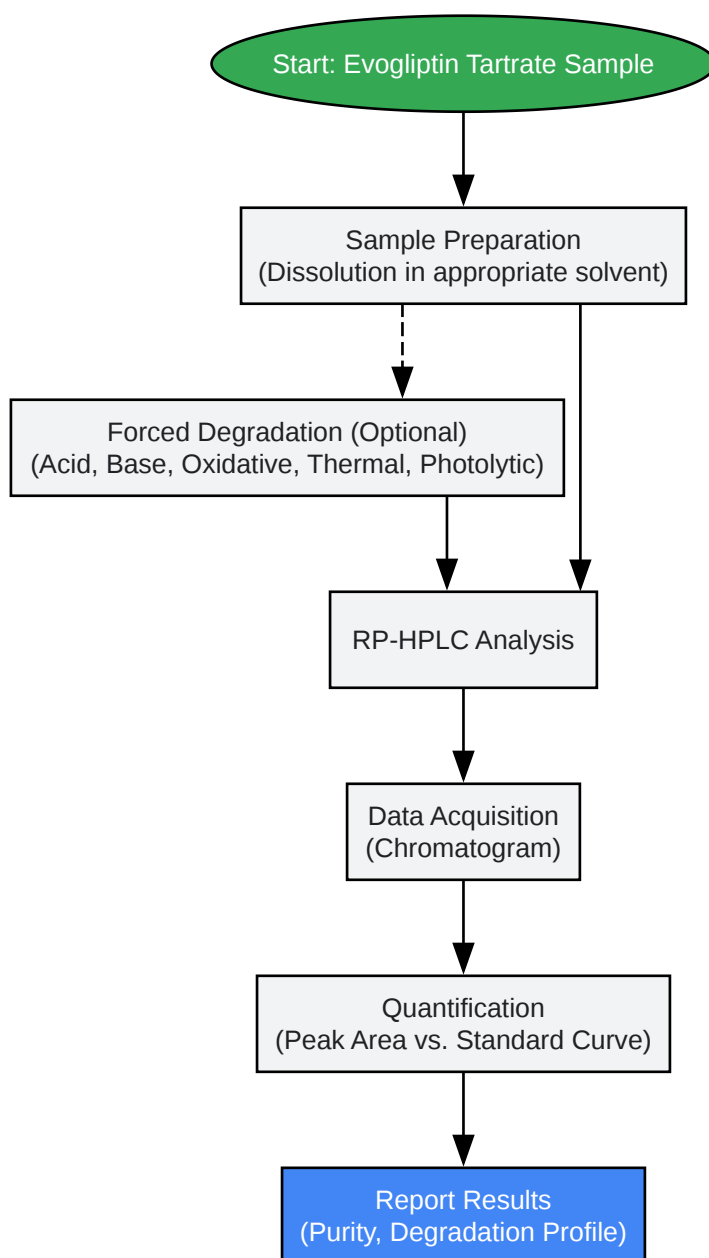
- Quantify the amount of **evogliptin** tartrate and its degradation products by comparing the peak areas with the standard curve.

Visualizations



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Caption: Mechanism of action of **Evogliptin** as a DPP-4 inhibitor.



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Caption: General experimental workflow for stability testing of **Evogliptin** Tartrate.

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